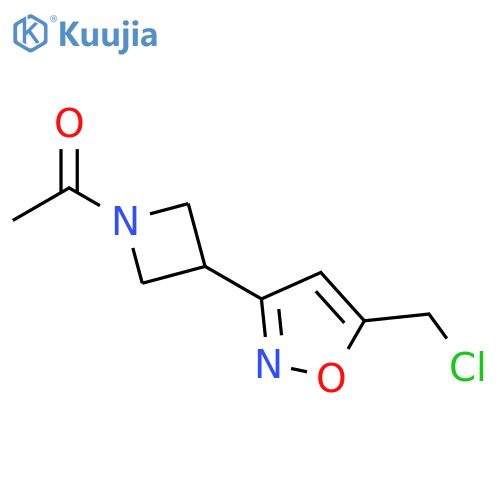Cas no 1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one)

1935321-32-6 structure
商品名:1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one
CAS番号:1935321-32-6
MF:C9H11ClN2O2
メガワット:214.648841142654
CID:5246595
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[3-[5-(chloromethyl)-3-isoxazolyl]-1-azetidinyl]-
- 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one
-
- インチ: 1S/C9H11ClN2O2/c1-6(13)12-4-7(5-12)9-2-8(3-10)14-11-9/h2,7H,3-5H2,1H3
- InChIKey: UHVLJCZSPOHLAO-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC(C2C=C(CCl)ON=2)C1)C
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-259834-1.0g |
1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |
1935321-32-6 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-259834-1g |
1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |
1935321-32-6 | 1g |
$0.0 | 2023-09-14 |
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
